molecular formula C19H32O3S B157620 Dodecyl 4-methylbenzenesulfonate CAS No. 10157-76-3

Dodecyl 4-methylbenzenesulfonate

Cat. No.: B157620
CAS No.: 10157-76-3
M. Wt: 340.5 g/mol
InChI Key: QHKNLARMWXIVSM-UHFFFAOYSA-N
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Scientific Research Applications

Dodecyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

Target of Action

It is known to act as a surfactant, reducing surface tension and enhancing the wetting properties of liquids .

Mode of Action

As a surfactant, Dodecyl 4-methylbenzenesulfonate interacts with its targets by reducing the surface tension of liquids, allowing them to spread more easily. This is achieved through the compound’s unique structure, which includes a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances, pH levels, temperature, and other factors can affect the compound’s surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-methyl-, dodecyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with dodecanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions helps in achieving a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonates.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.

    4-Methylbenzenesulfonic acid: Shares the methylbenzenesulfonate functional group but lacks the dodecyl chain.

    Dodecylbenzenesulfonic acid: Contains a dodecyl chain but differs in the position of the sulfonic acid group.

Uniqueness

Dodecyl 4-methylbenzenesulfonate is unique due to the combination of its dodecyl chain and methylbenzenesulfonate group, which imparts specific surfactant properties that are not present in simpler analogs .

Properties

IUPAC Name

dodecyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKNLARMWXIVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064978
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10157-76-3
Record name Dodecyl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10157-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred and a cooled solution of lauryl alcohol (186.0 g, 1.0 mole) and triethyl amine (121.0 g, 1.2 mole) in dichloromethane (600 ml), p-toluene sulphonyl chloride (228.0 g, 1.2 mole) in dichloromethane (400 ml) was slowly added and the reaction was continued at room temperature for 10 hours. The reaction mixture was then washed with 20% sodium chloride solution (500 ml). The washed organic layer was dried over anhydrous sodium sulphate. Removal of solvent under vacuo resulted in colorless oil that solidified on keeping to yield lauryl tosylate. (309.0 g, 91%), m. p. 29° C. (literature m. p. 29° C.).
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dodecyl p-toluenesulfonate contribute to understanding surfactant behavior at interfaces?

A: Dodecyl p-toluenesulfonate serves as a model insoluble surfactant in studies investigating the dynamics of soluble surfactant adsorption and desorption at air/water interfaces []. Its presence allows researchers to examine how the addition of a soluble surfactant, such as C12E6, impacts the surface tension and relaxation properties of the interface. This is crucial for understanding phenomena like foam stability, emulsification, and detergency.

Q2: What experimental technique was used to study Dodecyl p-toluenesulfonate in conjunction with C12E6?

A: Researchers utilized stress relaxation experiments combined with a capillary wave probe to study the interaction between Dodecyl p-toluenesulfonate and C12E6 at an air/water interface []. By inducing a small disturbance in the surface area and monitoring the subsequent changes in surface tension over time, they could derive information about the adsorption/desorption kinetics of C12E6 in the presence of the insoluble Dodecyl p-toluenesulfonate monolayer.

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